molecular formula C11H9N3O4 B10887321 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid

Cat. No.: B10887321
M. Wt: 247.21 g/mol
InChI Key: DESDYEBKWOCWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid stands out due to its cyclopropyl and carboxylic acid groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

5-cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid

InChI

InChI=1S/C11H9N3O4/c15-10(16)6-4-12-14-8(11(17)18)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2,(H,15,16)(H,17,18)

InChI Key

DESDYEBKWOCWMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.